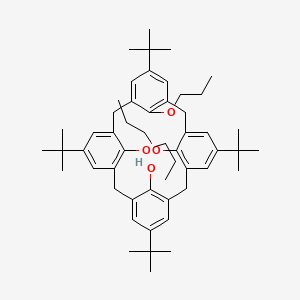
15,35,55,75-Tetra-tert-butyl-32,52,72-tripropoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphan-12-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol is a complex organic compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules. This particular compound is characterized by its large, rigid structure and multiple functional groups, making it a versatile molecule in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol typically involves the following steps:
Formation of the Calixarene Core: The initial step involves the formation of the calixarene core through a condensation reaction of p-tert-butylphenol with formaldehyde under basic conditions.
Functionalization: The hydroxyl groups on the calixarene core are then functionalized with propoxy groups using propyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the functionalized calixarene to form the pentacyclic structure, which is achieved through a series of intramolecular reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial condensation and functionalization steps.
Purification: Purification of the intermediate products through crystallization and chromatography.
Final Cyclization: The final cyclization step is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the study of host-guest interactions and molecular recognition.
Biology: Employed in the development of biosensors and drug delivery systems due to its ability to encapsulate bioactive molecules.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as molecular sieves and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol involves:
Molecular Recognition: The compound acts as a host molecule, forming stable complexes with guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions.
Encapsulation: The rigid structure of the compound allows it to encapsulate guest molecules, protecting them from degradation and enhancing their stability.
Targeted Delivery: In drug delivery applications, the compound can selectively deliver therapeutic agents to specific cells or tissues, improving the efficacy and reducing side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(2-pyridylmethyl)oxycalix 4arene
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(cyanomethoxy)calix 4arene
- 5,11,17,23-tetra-tert-butyl-25,27-bis(diethylcarbamoylmethoxy)-26,28-bis(cyanomethoxy)calix 4arene
Uniqueness
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol is unique due to its:
- Structural Complexity : The pentacyclic structure provides a rigid and stable framework for various applications.
- Functional Diversity : The presence of multiple functional groups allows for versatile chemical modifications and reactions.
- High Selectivity : The compound exhibits high selectivity in forming host-guest complexes, making it valuable in supramolecular chemistry and targeted delivery systems.
Eigenschaften
Molekularformel |
C53H74O4 |
|---|---|
Molekulargewicht |
775.1 g/mol |
IUPAC-Name |
5,11,17,23-tetratert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaen-25-ol |
InChI |
InChI=1S/C53H74O4/c1-16-19-55-47-36-22-34-26-42(50(4,5)6)27-35(46(34)54)23-37-29-44(52(10,11)12)31-39(48(37)56-20-17-2)25-41-33-45(53(13,14)15)32-40(49(41)57-21-18-3)24-38(47)30-43(28-36)51(7,8)9/h26-33,54H,16-25H2,1-15H3 |
InChI-Schlüssel |
FSAPMLQPNUCBDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCCC)OCCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


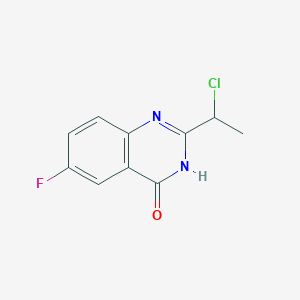


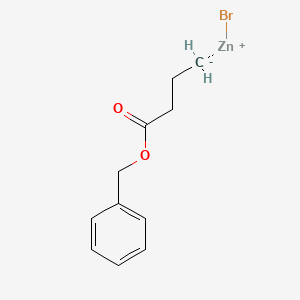
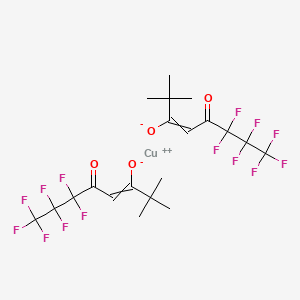
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
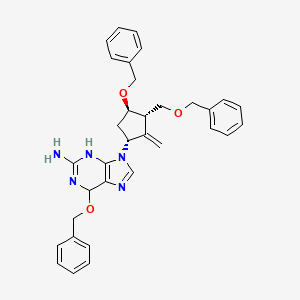
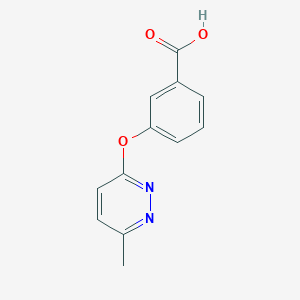
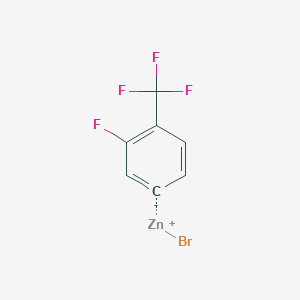
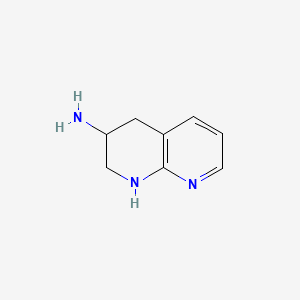
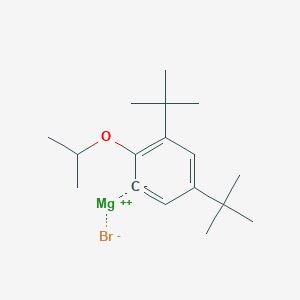
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
